molecular formula C20H30N2O5 B151299 N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine CAS No. 42538-01-2

N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine

Cat. No. B151299
CAS RN: 42538-01-2
M. Wt: 378.5 g/mol
InChI Key: QJJULDSUCQXEDB-OTRWWLKZSA-N
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Description

Biosynthesis of Polyoxins

The study of the biosynthesis of polyoxins highlights the role of L-isoleucine as a precursor for the unique cyclic amino acid, 3-ethylidene-L-azetidine-2-carboxylic acid (polyoximic acid), which is a crucial component of nucleoside peptide antibiotics produced by Streptomyces cacaoi var. asoensis. The research demonstrates that the carbon skeleton of L-isoleucine is directly utilized in the formation of polyoximic acid, with other amino acids contributing to this process only after their conversion to isoleucine .

Conformational Properties of Oligo-L-Leucine

Another study focuses on the conformational properties of N-t-butyloxycarbonyl-oligo-L-leucine methyl esters. It was found that these oligomers can adopt different conformations based on the solvent environment. The research suggests that the stability of the β-structures formed by these oligomers is lower than those formed by oligopeptides derived from L-isoleucine and L-valine, indicating the influence of the side chain on the conformational stability .

Stereoisomers of Isoleucine

The preparation of the four stereoisomers of isoleucine has been explored, revealing the historical context and methods for obtaining these isomers. The study discusses the synthesis and resolution of isoleucine and its diastereoisomers, providing insights into the stereochemistry of this important amino acid .

Crystal Structure of L-Isoleucine N-Carboxy Anhydride

The crystal structure of L-isoleucine N-carboxy anhydride has been determined to understand its reactivity, especially in solid-state polymerization. The research found that the crystal structure of amino acid N-carboxy anhydrides influences their reactivity, with the molecular arrangement in the crystal being a key factor for the polymerization process .

Scientific Research Applications

Crystal Structure and Conformation

Research on similar dipeptides, such as N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl ester, has provided insights into their crystal structure and conformation. These studies reveal the extended conformation of the molecules and their arrangement in an infinite ribbon of β-sheet structure, which forms helical arrangements along the c-direction. This structural information is crucial for understanding the interactions and stability of peptides in various environments (Sukumar et al., 2005).

Thermal Phase Transitions

Compounds derived from different N, N′-carbonyl-bis-(l-amino acids) and their methyl and benzyl esters, including those related to isoleucine, show complex thermal behavior. These findings are significant for applications that require precise control over the material's phase and stability under varying thermal conditions (Tomašić et al., 2006).

Racemization Studies in Peptide Synthesis

Studies on diastereomeric peptide derivatives, including those with isoleucyl residues, have provided valuable data on the tendency to racemize during peptide synthesis. This research is vital for developing synthesis strategies that minimize racemization, thereby preserving the activity and specificity of peptide-based drugs and research tools (Benoiton et al., 2009).

Chemo-enzymatic Approaches

The chemo-enzymatic synthesis of amino acid derivatives, including d-allo-isoleucine, demonstrates the potential for highly selective and efficient production methods. These approaches are essential for generating specific isomers of amino acids, which can have significant implications for drug development and biochemical research (Cambiè et al., 2003).

Polymer Synthesis

Polymeric materials derived from amino acids, such as the synthesis of optically active poly(amide imide)s from N, N′-(pyromellitoyl)-bis-L-isoleucine diacid chloride, open new avenues for creating materials with specific optical activities. These materials can have applications ranging from biocompatible polymers to novel chiral separation media (Mallakpour & Shahmohammadi, 2004).

Safety And Hazards

The safety and hazards associated with “N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine” are not explicitly documented. However, similar compounds like N-benzyloxycarbonylglycine have been analyzed for their safety and hazards7.


Future Directions

Given the limited information available on “N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would provide a more comprehensive understanding of the compound and its potential applications.


properties

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-5-13(3)16(18(23)21-17(19(24)25)14(4)6-2)22-20(26)27-12-15-10-8-7-9-11-15/h7-11,13-14,16-17H,5-6,12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t13-,14-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJULDSUCQXEDB-OTRWWLKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195328
Record name N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine
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Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine

CAS RN

42538-01-2
Record name L-Isoleucine, N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]-
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Record name N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine
Source EPA DSSTox
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Record name N-[N-[(benzyloxy)carbonyl]-L-isoleucyl]-L-isoleucine
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